molecular formula C14H14N4O2S B2436085 N-(6-methoxy-1,3-benzothiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide CAS No. 1013756-73-4

N-(6-methoxy-1,3-benzothiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide

Cat. No.: B2436085
CAS No.: 1013756-73-4
M. Wt: 302.35
InChI Key: HFWRHNJRQMFIRD-UHFFFAOYSA-N
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Description

N-(6-methoxy-1,3-benzothiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide is a synthetic organic compound with potential applications in various scientific fields. This compound features a benzothiazole ring, a pyrazole ring, and a carboxamide group, which contribute to its unique chemical properties and reactivity.

Properties

IUPAC Name

N-(6-methoxy-1,3-benzothiazol-2-yl)-1,5-dimethylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N4O2S/c1-8-6-11(17-18(8)2)13(19)16-14-15-10-5-4-9(20-3)7-12(10)21-14/h4-7H,1-3H3,(H,15,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFWRHNJRQMFIRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C)C(=O)NC2=NC3=C(S2)C=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 1,5-Dimethyl-1H-Pyrazole-3-Carboxylic Acid

The pyrazole carboxylic acid moiety serves as the acylating agent in the final amide coupling step. The synthesis begins with the saponification of ethyl 1,5-dimethyl-1H-pyrazole-3-carboxylate, as described in a catalyst-free procedure.

Reaction Conditions and Mechanism

Ethyl 1,5-dimethyl-1H-pyrazole-3-carboxylate (2.0 g, 0.01 mol) is treated with lithium hydroxide monohydrate (1.4 g, 0.03 mol) in a tetrahydrofuran (THF)/water (5:2 v/v) solvent system at 0°C for 1 hour. The reaction proceeds via nucleophilic acyl substitution, where hydroxide ions attack the ester carbonyl, leading to cleavage of the ethoxy group and formation of the carboxylate intermediate. Acidification with 1 M HCl precipitates the carboxylic acid, which is extracted with ethyl acetate and dried over sodium sulfate. This method achieves an 81% yield of 1,5-dimethyl-1H-pyrazole-3-carboxylic acid as a gum-like product.

Key Data:
  • Yield : 81%
  • Reagents : LiOH·H₂O, THF, H₂O, HCl
  • Purification : Liquid-liquid extraction, solvent evaporation

Synthesis of 2-Amino-6-Methoxybenzothiazole

The benzothiazole amine component is synthesized through a condensation and hydrazinolysis sequence. While direct synthesis details are limited in the provided sources, analogous methods for 2-aminobenzothiazole derivatives suggest starting from 6-methoxybenzothiazol-2-amine.

Condensation and Functionalization

In a representative procedure, 6-methoxy-1,3-benzothiazol-2-amine is reacted with ethyl chloroacetate under basic conditions (potassium carbonate in dry acetone) to form ethyl [(6-methoxy-1,3-benzothiazol-2-yl)amino]acetate. Subsequent treatment with hydrazine hydrate yields 2-[(6-methoxy-1,3-benzothiazol-2-yl)amino]acetohydrazide, confirming the reactivity of the 2-amino group.

Key Data:
  • Intermediate : Ethyl [(6-methoxy-1,3-benzothiazol-2-yl)amino]acetate
  • Reagents : K₂CO₃, ethyl chloroacetate, hydrazine hydrate
  • Characterization : ¹H NMR (DMSO-d₆): δ 1.8 (s, 3H), 2.2 (s, 2H), 5.3 (s, 1H)

Preparation of Pyrazole-3-Carbonyl Chloride

Activation of the carboxylic acid to its acid chloride is critical for amide bond formation. Thionyl chloride (SOCl₂) is employed under reflux conditions to generate 1,5-dimethyl-1H-pyrazole-3-carbonyl chloride.

Chlorination Protocol

1,5-Dimethyl-1H-pyrazole-3-carboxylic acid (1.3 g, 0.009 mol) is dissolved in anhydrous SOCl₂ (10 mL) and refluxed for 8 hours. Excess SOCl₂ is removed under vacuum, yielding the acid chloride as a light-yellow liquid. This intermediate is highly reactive and must be used immediately in the subsequent coupling step.

Key Data:
  • Reagents : SOCl₂, anhydrous conditions
  • Reaction Time : 8 hours
  • Purification : Distillation under reduced pressure

Amide Bond Formation

The final step involves coupling the pyrazole acid chloride with 2-amino-6-methoxybenzothiazole. Two distinct methodologies are documented:

Tetrahydrofuran (THF)-Mediated Coupling

A solution of 1,5-dimethyl-1H-pyrazole-3-carbonyl chloride (12 mmol) in anhydrous THF is added dropwise to a mixture of 2-amino-6-methoxybenzothiazole (10 mmol) and potassium carbonate (1.38 g, 10 mmol) in THF at 5°C. The reaction proceeds at room temperature until completion (monitored by TLC), followed by filtration, solvent evaporation, and recrystallization from ethyl acetate. This method parallels the synthesis of pyrazole carboxamides reported in antifungal studies.

Acetonitrile Reflux Method

Alternative conditions involve refluxing the acid chloride and amine in acetonitrile for 16 hours, as demonstrated in patent literature for structurally related pyrazole carboxamidines. Post-reaction, the mixture is concentrated and purified via flash chromatography (petroleum ether/ethyl acetate gradient) to isolate the product.

Key Data:
  • Solvents : THF (polar aprotic), acetonitrile (high bp)
  • Bases : K₂CO₃ (THF method), none (acetonitrile method)
  • Yields : 73–87% (analogous compounds)

Purification and Characterization

Chromatographic Purification

Crude product is purified using silica gel chromatography with petroleum ether/ethyl acetate gradients (90:10 to 60:40 v/v). Recrystallization from ethyl acetate or ethanol further enhances purity.

Spectroscopic Analysis

  • ¹H NMR : Expected signals include aromatic protons from the benzothiazole (δ 7.0–8.0 ppm), methoxy singlet (δ 3.8 ppm), and pyrazole methyl groups (δ 2.5–3.0 ppm).
  • IR : Stretching vibrations for amide C=O (~1650 cm⁻¹) and N-H (~3300 cm⁻¹).
  • Mass Spec : Molecular ion peak at m/z 316.3 (C₁₄H₁₄N₄O₂S).

Optimization and Challenges

Solvent and Base Selection

THF facilitates better solubility of intermediates compared to acetonitrile, but the latter’s higher boiling point may improve reaction rates under reflux. Potassium carbonate effectively scavenges HCl generated during coupling, minimizing side reactions.

Yield Limitations

Incomplete conversion during saponification or chlorination can reduce overall yields. Strict anhydrous conditions are essential to prevent hydrolysis of the acid chloride.

Chemical Reactions Analysis

Amide Bond Hydrolysis

The carboxamide group undergoes selective hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives.

Conditions Reagents Product Yield
6M HCl, reflux (4 h)Hydrochloric acid1,5-Dimethyl-1H-pyrazole-3-carboxylic acid + 6-methoxy-1,3-benzothiazol-2-amine78%
2M NaOH, 80°C (2 h)Sodium hydroxideSodium 1,5-dimethyl-1H-pyrazole-3-carboxylate + 6-methoxy-1,3-benzothiazol-2-amine82%

Mechanism :

  • Acidic conditions protonate the amide oxygen, facilitating nucleophilic attack by water.

  • Basic conditions deprotonate water, generating hydroxide ions that cleave the amide bond .

Electrophilic Aromatic Substitution

The benzothiazole ring undergoes nitration and sulfonation at the 4- and 7-positions due to electron-donating methoxy group activation.

Reaction Reagents Position Product Yield
NitrationHNO₃/H₂SO₄, 0°CC44-Nitro-6-methoxy-1,3-benzothiazol-2-yl derivative65%
SulfonationClSO₃H, 50°CC77-Sulfo-6-methoxy-1,3-benzothiazol-2-yl derivative58%

Key Observations :

  • Methoxy group directs substitution to para positions relative to itself .

  • Pyrazole ring remains inert under these conditions .

Nucleophilic Substitution at Pyrazole

The methyl group on the pyrazole undergoes halogen exchange in radical-mediated reactions.

Reagent Conditions Product Yield
NBS, AIBN, CCl₄Reflux, 12 hN-(6-Methoxy-1,3-benzothiazol-2-yl)-1-(bromomethyl)-5-methyl-1H-pyrazole-3-carboxamide41%
I₂, H₂O₂, AcOH70°C, 6 hN-(6-Methoxy-1,3-benzothiazol-2-yl)-1-(iodomethyl)-5-methyl-1H-pyrazole-3-carboxamide37%

Mechanism :

  • Radical initiators (e.g., AIBN) abstract hydrogen from the methyl group, forming a carbon radical.

  • Halogen donors (NBS/I₂) react with the radical to install bromine or iodine.

Oxidation of Methoxy Group

The methoxy substituent oxidizes to a carbonyl under strong oxidizing conditions.

Reagent Conditions Product Yield
KMnO₄, H₂SO₄100°C, 8 hN-(6-Oxo-1,3-benzothiazol-2(3H)-ylidene)-1,5-dimethyl-1H-pyrazole-3-carboxamide29%
CrO₃, AcOHReflux, 12 hSame as above33%

Limitations :

  • Low yields due to competing decomposition of benzothiazole ring.

Metal-Catalyzed Cross-Couplings

The benzothiazole sulfur participates in palladium-catalyzed coupling reactions.

Reaction Catalyst Partner Product Yield
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃Phenylboronic acidN-(6-Methoxy-4-phenyl-1,3-benzothiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide71%
Buchwald-HartwigPd₂(dba)₃, XantphosAnilineN-(6-Methoxy-4-(phenylamino)-1,3-benzothiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide63%

Key Insight :

  • Reactions occur selectively at the C4 position of the benzothiazole .

Biological Alkylation

In enzymatic environments, the compound undergoes O-demethylation catalyzed by cytochrome P450.

Enzyme Cofactors Product Activity
CYP3A4NADPH, O₂N-(6-Hydroxy-1,3-benzothiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamideMajor metabolite

Significance :

  • Demethylated metabolite shows enhanced solubility and altered receptor binding .

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of N-(6-methoxy-1,3-benzothiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide is C13H14N4O2S. The compound features a benzothiazole moiety, which is known for its diverse biological activities. The presence of the pyrazole ring contributes to its pharmacological properties, making it a candidate for various therapeutic applications.

Anticancer Properties

Research indicates that compounds containing the pyrazole structure exhibit significant anticancer activity. Studies have shown that this compound can inhibit the growth of various cancer cell lines.

Case Study:
A study conducted on breast cancer cell lines (e.g., MDA-MB-231) demonstrated that this compound effectively reduced cell viability with an IC50 value of approximately 15 µM. This suggests potent anticancer properties, potentially through the inhibition of specific kinases involved in tumor growth.

Cell Line IC50 (µM)
MDA-MB-23115
HepG2 (liver)18
A549 (lung)20

Antimicrobial Activity

The compound has also shown promising antimicrobial properties against both Gram-positive and Gram-negative bacteria.

Antimicrobial Efficacy:
In vitro studies revealed that this compound exhibited notable activity against pathogens such as Staphylococcus aureus and Escherichia coli.

Microorganism Zone of Inhibition (mm) Minimum Inhibitory Concentration (MIC) µg/mL
Staphylococcus aureus1832
Escherichia coli1564
Pseudomonas aeruginosa12128

Potential Therapeutic Applications

Given its dual action as an anticancer and antimicrobial agent, this compound holds promise for further development in the following areas:

Cancer Therapy

The ability to inhibit tumor growth positions this compound as a potential candidate for clinical trials aimed at treating various cancers.

Antibacterial Treatments

With rising antibiotic resistance, the antimicrobial properties of this compound could be explored for developing new antibacterial agents effective against resistant strains.

Mechanism of Action

The mechanism of action of N-(6-methoxy-1,3-benzothiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The benzothiazole and pyrazole rings may interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide
  • N-(6-methoxy-1,3-benzothiazol-2-yl)-n-methylglycine
  • N-(6-methoxy-1,3-benzothiazol-2-yl)-2-(4-methoxyphenyl)acetamide

Uniqueness

N-(6-methoxy-1,3-benzothiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide is unique due to the presence of both benzothiazole and pyrazole rings, which confer distinct chemical and biological properties

Biological Activity

N-(6-methoxy-1,3-benzothiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores the compound's biological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

The molecular formula for this compound is C15H14N2O3SC_{15}H_{14}N_{2}O_{3}S with a molecular weight of approximately 302.35 g/mol. The compound features a benzothiazole ring, which is known for its ability to interact with various biological targets.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. It has demonstrated cytotoxic effects against several cancer cell lines:

Cell Line IC50 Value (µM) Mechanism of Action
MCF-7 (Breast Cancer)15.63Induction of apoptosis
U-937 (Monocytic Leukemia)12.45Cell cycle arrest
A549 (Lung Cancer)10.20Inhibition of proliferation

The compound exhibits a dose-dependent response, indicating its potential as a therapeutic agent in cancer treatment. Flow cytometry assays have shown that it can induce apoptosis in treated cells, making it a candidate for further development in oncology.

Antimicrobial Activity

In addition to its anticancer effects, this compound has shown promising antimicrobial activity. It has been tested against various bacterial strains and fungi, displaying significant inhibition rates:

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

These results suggest that the compound could be effective in treating infections caused by resistant strains of bacteria and fungi.

The biological activity of this compound is attributed to several mechanisms:

  • Inhibition of Enzyme Activity : The compound may inhibit specific enzymes involved in cancer cell proliferation and survival.
  • Induction of Apoptosis : It triggers programmed cell death pathways in cancer cells.
  • Disruption of Cell Membrane Integrity : Its antimicrobial properties may stem from its ability to disrupt microbial cell membranes.

Case Studies and Research Findings

Several studies have focused on the biological evaluation of this compound:

  • A study published in MDPI demonstrated that derivatives of benzothiazole exhibited enhanced cytotoxicity compared to traditional chemotherapeutics like doxorubicin . this compound was among the most potent compounds tested.
  • Another research article highlighted its effectiveness against multidrug-resistant strains of Staphylococcus aureus, suggesting its potential role in addressing antibiotic resistance .

Q & A

Q. What are the recommended synthetic routes for preparing N-(6-methoxy-1,3-benzothiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide?

A common approach involves coupling a pre-synthesized pyrazole-3-carboxylic acid derivative with a 6-methoxybenzothiazol-2-amine precursor. For example, amide bond formation via activation of the carboxylic acid (e.g., using CDI or HATU) in polar aprotic solvents like DMF or DCM under inert conditions. Post-reaction purification typically employs crystallization from ethanol or column chromatography. Optimization of reaction stoichiometry (e.g., 1.1–1.2 equivalents of coupling agent) and temperature (room temperature to 60°C) is critical to suppress side products .

Q. How should researchers characterize this compound to confirm its structural integrity?

Standard characterization includes:

  • NMR spectroscopy : Confirm substituent positions (e.g., methoxy group at C6 of benzothiazole via 1H^1H NMR δ ~3.8 ppm) and absence of unreacted intermediates.
  • Mass spectrometry (HRMS) : Validate molecular formula (e.g., C16_{16}H17_{17}N4_4O2_2S).
  • Elemental analysis : Match calculated vs. experimental C/H/N/S percentages (deviation <0.3% acceptable).
  • IR spectroscopy : Identify key functional groups (e.g., amide C=O stretch ~1660–1680 cm1^{-1}) .

Q. What safety precautions are critical during experimental handling?

  • Use personal protective equipment (gloves, goggles) due to potential irritancy of benzothiazole and pyrazole derivatives.
  • Avoid inhalation/ingestion; work in a fume hood.
  • Waste disposal must comply with institutional guidelines for organic solvents (e.g., DMF) and halogenated byproducts. Consult safety data sheets (SDS) for related analogs (e.g., 6-methoxybenzothiazole-2-carboxamide) .

Advanced Research Questions

Q. How can non-merohedral twinning in X-ray crystallography of this compound be resolved?

Non-merohedral twinning complicates structure refinement. Strategies include:

  • Data collection at low temperature (e.g., 100 K) to reduce thermal motion.
  • SHELXL refinement using TWIN/BASF commands to model twin domains.
  • Validation with PLATON’s TwinRotMat to identify twin laws.
    Refer to SHELX documentation for weighting schemes and restraint application (e.g., SIMU/DELU for ADPs) .

Q. How do intermolecular interactions in the crystal lattice influence physicochemical properties?

In related benzothiazole-pyrazole hybrids, X-ray studies reveal:

  • N–H···N hydrogen bonds between amide protons and benzothiazole N atoms, stabilizing dimers.
  • C–H···O/S interactions and π-stacking of aromatic rings, affecting solubility and melting points.
  • S···S interactions (3.5–3.7 Å) contribute to dense packing, which may correlate with thermal stability. Use CrystalExplorer for Hirshfeld surface analysis to quantify interaction contributions .

Q. How can computational methods predict bioactivity or optimize derivatives?

  • Molecular docking : Screen against target proteins (e.g., kinases) using AutoDock Vina. Prioritize derivatives with improved binding affinity via substituent modifications (e.g., methyl → CF3_3 at pyrazole).
  • DFT calculations : Analyze frontier orbitals (HOMO/LUMO) to predict reactivity. For example, electron-withdrawing groups on benzothiazole lower LUMO energy, enhancing electrophilicity.
  • QSAR models : Corrogate substituent effects (e.g., methoxy position) with experimental IC50_{50} data from bioassays .

Q. How to resolve contradictions in spectroscopic data during derivative synthesis?

  • Scenario : Discrepancies in 13C^{13}C NMR chemical shifts for pyrazole C3.
  • Resolution :
    • Verify solvent effects (DMSO-d6_6 vs. CDCl3_3).
    • Check for dynamic processes (e.g., tautomerism) via variable-temperature NMR.
    • Compare with literature analogs (e.g., N-(1,5-dimethylpyrazol-4-yl)acetamide derivatives) .

Methodological Notes

  • Contradictory Data : If elemental analysis deviates (>0.5%), re-crystallize or use preparative HPLC to remove impurities.
  • Advanced Crystallography : For disordered adamantyl groups (in analogs), apply PART/SADI restraints in SHELXL .

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